Cas no 3400-22-4 (4-Methoxy-N-methylbenzamide)

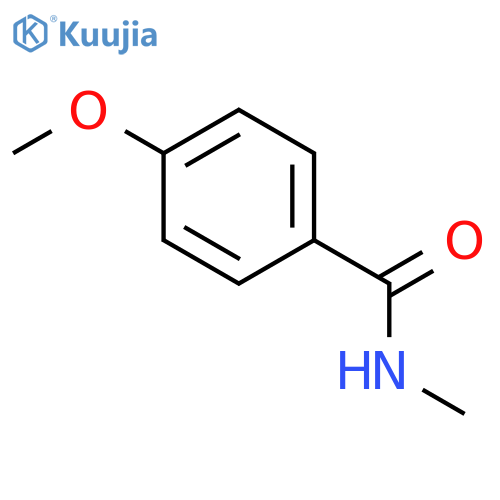

4-Methoxy-N-methylbenzamide structure

商品名:4-Methoxy-N-methylbenzamide

4-Methoxy-N-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-N-methylbenzamide

- benzamide, 4-methoxy-N-methyl-

- 4-methoxy-N-methyl-benzamide

- (4-methoxyphenyl)-N-methylcarboxamide

- NSC404038

- N-Methyl-p-anisolcarbamid

- N-Methyl 4-methoxybenzamide

- SIOAPROKUUGJAQ-UHFFFAOYSA-N

- BDBM190257

- STK395612

- SBB087913

- BBL003667

- 4042AB

- AK120611

- ST50450559

- T7720

- US9175357, 5754

- NSC-404038

- SB76117

- CHEMBL3932992

- DTXSID60323449

- SCHEMBL837307

- AKOS005433986

- C74747

- CS-0061778

- AP-065/34563049

- FT-0715146

- A875129

- Z32016396

- MFCD00522600

- DS-6230

- 3400-22-4

- 2,8-Diazaspiro[5.5]undecane-2-carboxylic acid 1,1-dimethylethyl ester

- SY105383

- VZH

- DA-06686

-

- MDL: MFCD00522600

- インチ: 1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)

- InChIKey: SIOAPROKUUGJAQ-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(C(N([H])C([H])([H])[H])=O)=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 165.07903

- どういたいしつりょう: 165.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- PSA: 38.33

4-Methoxy-N-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1048682-5g |

4-METHOXY-N-METHYLBENZAMIDE |

3400-22-4 | 96+% | 5g |

$110 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62780-5g |

4-Methoxy-N-methylbenzamide |

3400-22-4 | 5g |

¥806.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62780-1g |

4-Methoxy-N-methylbenzamide |

3400-22-4 | 1g |

¥316.0 | 2021-09-04 | ||

| OTAVAchemicals | 5032238-50MG |

4-methoxy-N-methylbenzamide |

3400-22-4 | 95% | 50MG |

$58 | 2023-07-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841544-5g |

4-Methoxy-N-methylbenzamide |

3400-22-4 | 96% | 5g |

¥729.00 | 2022-01-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62780-100mg |

4-Methoxy-N-methylbenzamide |

3400-22-4 | 100mg |

¥96.0 | 2021-09-04 | ||

| Chemenu | CM125078-5g |

4-methoxy-N-methylbenzamide |

3400-22-4 | 95%+ | 5g |

$124 | 2023-01-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62780-50mg |

4-Methoxy-N-methylbenzamide |

3400-22-4 | 50mg |

¥348.0 | 2021-09-04 | ||

| TRC | M266530-50mg |

4-methoxy-n-methylbenzamide |

3400-22-4 | 50mg |

$ 135.00 | 2022-06-04 | ||

| Chemenu | CM125078-1g |

4-methoxy-N-methylbenzamide |

3400-22-4 | 95+% | 1g |

$204 | 2022-06-11 |

4-Methoxy-N-methylbenzamide 関連文献

-

Nana Zhang,Binyao Li,Hongban Zhong,Jianhui Huang Org. Biomol. Chem. 2012 10 9429

-

Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691

-

Kaili Chen,Biao Gao,Yanguo Shang,Jianyao Du,Qinlan Gu,Jinxin Wang Org. Biomol. Chem. 2017 15 8770

-

Monica Deponti,Sergei I. Kozhushkov,Dmitry S. Yufit,Lutz Ackermann Org. Biomol. Chem. 2013 11 142

-

Trent Conroy,Madhura Manohar,Yu Gong,Shane M. Wilkinson,Michael Webster,Brian P. Lieberman,Samuel D. Banister,Tristan A. Reekie,Robert H. Mach,Louis M. Rendina,Michael Kassiou Org. Biomol. Chem. 2016 14 9388

3400-22-4 (4-Methoxy-N-methylbenzamide) 関連製品

- 27642-27-9(4-Hydroxy-N-methylbenzamide)

- 7403-41-0(N-ethyl-4-methoxybenzamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3400-22-4)4-Methoxy-N-methylbenzamide

清らかである:99%

はかる:25g

価格 ($):396.0